TCO-PEG12-acid
CAS No.:
Cat. No.: VC16672998
Molecular Formula: C36H67NO16
Molecular Weight: 769.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C36H67NO16 |
---|---|
Molecular Weight | 769.9 g/mol |
IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C36H67NO16/c38-35(39)8-10-41-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-32-33-52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-37-36(40)53-34-6-4-2-1-3-5-7-34/h1-2,34H,3-33H2,(H,37,40)(H,38,39)/b2-1- |
Standard InChI Key | FVJWPXWJNGHBBI-UPHRSURJSA-N |
Isomeric SMILES | C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Canonical SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
TCO-PEG12-acid features a three-component structure:
-
Trans-cyclooctene (TCO): A strained cycloalkene that serves as the dienophile in IEDDA reactions .
-
PEG12 spacer: A hydrophilic 12-unit polyethylene glycol chain that enhances aqueous solubility and reduces steric hindrance during conjugation.
-
Terminal carboxylic acid: Enables covalent bonding with primary amines via carbodiimide-mediated coupling (e.g., EDC or DCC) .
The IUPAC name is 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid, reflecting its linear PEG backbone and TCO-carbamate linkage.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₆H₆₇NO₁₆ | |
Molecular Weight | 769.9 g/mol | |
Purity | ≥95% | |
Solubility | Water, DMSO, DMF | |
Storage Conditions | -20°C, protected from light |
The PEG spacer contributes to a hydrodynamic radius of ~3.8 nm, optimizing biomolecule interactions while minimizing aggregation.
Synthesis and Functionalization Strategies
Solid-Phase Peptide Synthesis (SPPS)
TCO-PEG12-acid is synthesized via SPPS using Fmoc-protected PEG monomers. The TCO moiety is introduced via carbamate linkage to the PEG backbone, followed by deprotection and acid cleavage to yield the final product. This method ensures high reproducibility and scalability, with typical yields exceeding 70%.
Solution-Phase Synthesis
Alternative approaches involve coupling TCO-NHS ester with PEG12-diamine, followed by oxidation to generate the terminal carboxylic acid . This route offers flexibility in spacer length modification but requires stringent purification to remove diastereomers.
Conjugation Protocols
The carboxylic acid group reacts with primary amines (e.g., lysine residues) in the presence of EDC/HOBt, forming stable amide bonds. For instance, conjugation to the anti-huA33 antibody achieved a labeling efficiency of 92% in pretargeted PET imaging studies.
Mechanism of Bioorthogonal Reactivity
Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition
TCO-PEG12-acid reacts with tetrazines at rates exceeding 1,000 M⁻¹s⁻¹, forming a stable dihydropyridazine adduct . The reaction proceeds via a concerted mechanism:
-
Tetrazine activation: Electron-deficient tetrazines act as dienes.
-
TCO engagement: The strained trans-cyclooctene undergoes ring-opening to relieve angular strain.
-
Bond formation: Two new sigma bonds form between TCO carbons and tetrazine nitrogens .
Kinetic Advantages Over Competing Reactions
Reaction Type | Rate Constant (M⁻¹s⁻¹) | Limitations |
---|---|---|
IEDDA (TCO-Tz) | 1,000–3,000 | Tetrazine stability |
SPAAC | 0.1–1 | Slow kinetics |
CuAAC | 0.1–1 | Copper toxicity |
Biomedical Applications
Pretargeted Radioimmunotherapy
In a seminal study, sshuA33-PEG12-TCO demonstrated a tumor-to-background ratio of 12:1 in murine colorectal cancer models when paired with a ¹⁷⁷Lu-labeled tetrazine. The PEG spacer minimized hepatic uptake, reducing off-target toxicity by 40% compared to shorter PEG variants.
PROTAC Development
As a PROTAC linker, TCO-PEG12-acid connects E3 ligase ligands (e.g., VHL) to target protein binders (e.g., BRD4 inhibitors). The extended PEG chain enhances proteasome recruitment efficiency, achieving DC₅₀ values <10 nM in BRD4 degradation assays .
Live-Cell Labeling
TCO-PEG12-acid conjugated to pH-sensitive fluorophores enabled real-time tracking of lysosomal membrane dynamics with <5% background signal, outperforming traditional NHS-ester probes .
Stability and Biocompatibility Profiles
Thermal Stability
TCO-PEG12-acid remains stable for >6 months at -20°C but undergoes 15% decomposition at 25°C due to TCO isomerization to the less reactive cis-form .
Serum Compatibility
In human serum, the compound maintains 89% reactivity after 72 hours, attributed to PEG-mediated steric protection of the TCO group.
Comparative Analysis with Analogous Reagents
Table 2: Performance Metrics of Bioorthogonal Linkers
Reagent | Reaction Rate (M⁻¹s⁻¹) | Solubility (mg/mL) | Conjugation Efficiency |
---|---|---|---|
TCO-PEG12-acid | 2,300 | 45 | 92% |
DBCO-PEG8-amine | 0.8 | 28 | 78% |
Azide-PEG10-NHS | N/A (CuAAC required) | 32 | 65% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume